molecular formula C10H9NO2 B8497303 Dihydroquinoline-3-carboxylic acid

Dihydroquinoline-3-carboxylic acid

Cat. No. B8497303
M. Wt: 175.18 g/mol
InChI Key: NDCFBPDNHOZORS-UHFFFAOYSA-N
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Patent
US08642788B2

Procedure details

2-Aminobenzaldehyde (84.1 mg, 0.69 mmol) and Meldrum's acid (100 mg, 0.69 mmol) were combined in H2O (1 mL). The solution was stirred at 75° C. for 2 h. After cooling to room temperature, the precipitate was filtered and dried at suction to give 86.2 mg of 1,2-dihydro-quinoline-3-carboxylic acid with a yield of 66%.
Quantity
84.1 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=O.CC1(C)O[C:16](=O)[CH2:15][C:13](=[O:14])[O:12]1>O>[NH:1]1[C:2]2[C:3](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[C:15]([C:13]([OH:14])=[O:12])[CH2:16]1

Inputs

Step One
Name
Quantity
84.1 mg
Type
reactant
Smiles
NC1=C(C=O)C=CC=C1
Step Two
Name
Quantity
100 mg
Type
reactant
Smiles
CC1(OC(=O)CC(=O)O1)C
Step Three
Name
Quantity
1 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at 75° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried at suction

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1CC(=CC2=CC=CC=C12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 86.2 mg
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 71.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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